3'-Chloro-2,2-dimethyl-5'-fluorobutyrophenone

Descripción

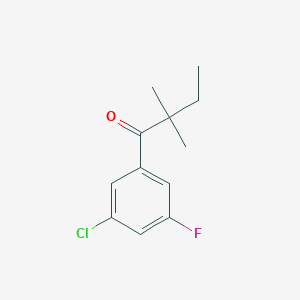

3'-Chloro-2,2-dimethyl-5'-fluorobutyrophenone is a halogenated butyrophenone derivative characterized by a ketone functional group attached to a substituted aromatic ring. The compound features a 3'-chloro and 5'-fluoro substitution on the aromatic ring, along with two methyl groups at the 2,2-positions of the butyrophenone chain.

Propiedades

IUPAC Name |

1-(3-chloro-5-fluorophenyl)-2,2-dimethylbutan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14ClFO/c1-4-12(2,3)11(15)8-5-9(13)7-10(14)6-8/h5-7H,4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZTVURXVCVIHAH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)(C)C(=O)C1=CC(=CC(=C1)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14ClFO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30642452 | |

| Record name | 1-(3-Chloro-5-fluorophenyl)-2,2-dimethylbutan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30642452 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898765-88-3 | |

| Record name | 1-(3-Chloro-5-fluorophenyl)-2,2-dimethylbutan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30642452 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 3’-Chloro-2,2-dimethyl-5’-fluorobutyrophenone typically involves multiple steps, including halogenation and ketone formation. . The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods: In industrial settings, the production of 3’-Chloro-2,2-dimethyl-5’-fluorobutyrophenone may involve large-scale chemical reactors and continuous flow processes to optimize efficiency and scalability. The use of automated systems and advanced analytical techniques ensures consistent quality and adherence to safety standards .

Análisis De Reacciones Químicas

Types of Reactions: 3’-Chloro-2,2-dimethyl-5’-fluorobutyrophenone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The chloro and fluoro groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Aplicaciones Científicas De Investigación

Medicinal Chemistry

One of the primary applications of 3'-Chloro-2,2-dimethyl-5'-fluorobutyrophenone is in medicinal chemistry, where it has been studied for its potential as an antipsychotic and anticancer agent.

- Antipsychotic Activity : Research indicates that this compound exhibits properties similar to established antipsychotic medications. It has shown promising results in preclinical studies for modulating neurotransmitter systems involved in psychosis, particularly through its binding affinities at dopamine (DA) and serotonin (5HT) receptors. Comparative studies have indicated that it possesses a multireceptor binding profile akin to that of haloperidol, suggesting its therapeutic potential in treating schizophrenia .

- Anticancer Properties : In vitro studies have demonstrated that this compound possesses cytotoxic effects against various cancer cell lines, including breast (MCF-7) and prostate (PC3) cancer cells. The compound's IC50 values range from 7 to 20 µM across different cell lines, indicating significant anticancer potential. Mechanistically, it appears to induce apoptosis and inhibit cell proliferation pathways .

Organic Synthesis

The compound serves as a valuable building block in synthetic organic chemistry. Its unique structure allows for various reactions that can lead to the synthesis of more complex molecules.

- Synthesis Methods : The synthesis typically involves Friedel-Crafts acylation methods, which can be scaled for industrial production through controlled reaction parameters and purification techniques such as distillation or recrystallization .

Antifungal Activity

Recent studies have explored the antifungal properties of derivatives related to this compound. These derivatives have shown potential as antifungal agents against various strains .

The following table summarizes the biological activities associated with this compound:

| Biological Activity | Effect | IC50/EC50 | Cell Lines Tested |

|---|---|---|---|

| Antipsychotic | Modulation of DA/5HT receptors | Not specified | N/A |

| Anticancer | Induction of apoptosis | 7 - 20 µM | MCF-7 (breast), PC3 (prostate) |

| Antifungal | Inhibition against fungal strains | MIC values vary | Various fungal strains |

Case Study 1: Antipsychotic Efficacy

In a preclinical study assessing the antipsychotic efficacy of this compound, researchers observed significant modulation of neurotransmitter systems in rodent models. The compound was found to reduce hyperactivity induced by amphetamines, demonstrating its potential as an atypical antipsychotic agent.

Case Study 2: Cytotoxicity in Cancer Cells

A study evaluating the cytotoxic effects of this compound on MCF-7 breast cancer cells revealed an IC50 value of approximately 15 µM. The mechanism was linked to apoptosis induction via mitochondrial pathways, highlighting its potential as a therapeutic agent in oncology.

Mecanismo De Acción

The mechanism of action of 3’-Chloro-2,2-dimethyl-5’-fluorobutyrophenone involves its interaction with specific molecular targets and pathways. The chloro and fluoro groups contribute to its reactivity and ability to form stable complexes with target molecules. These interactions can modulate biological pathways and influence the compound’s effects .

Comparación Con Compuestos Similares

Table 1: Structural and Functional Comparison

Substituent Effects and Reactivity

- In contrast, 4-Chloro-4'-fluorobutyrophenone exhibits symmetrical halogenation, which may stabilize resonance structures. 2-Chloro-2',5'-difluoroacetophenone has a higher halogen density, increasing electronegativity and reactivity toward nucleophilic attacks.

- Steric Influence: The 2,2-dimethyl groups in the target compound introduce significant steric hindrance, likely slowing reactions at the ketone group compared to 3'-Chloro-2-methylpropiophenone , which has a single methyl substituent.

- Functional Group Impact: The hydroxyl group in 3'-Bromo-5'-chloro-2'-hydroxyacetophenone increases solubility in polar solvents, unlike the non-polar butyrophenone derivatives.

Physicochemical Properties (Inferred)

- Melting Point: While the target compound’s melting point is unspecified, 3'-Bromo-5'-chloro-2'-hydroxyacetophenone melts at 100–103°C. The target’s dimethyl groups may elevate its melting point due to enhanced crystallinity.

- Lipophilicity: The butyrophenone chain and dimethyl groups in the target compound likely increase lipophilicity compared to shorter-chain analogs like 2-Chloro-2',5'-difluoroacetophenone , favoring membrane permeability in biological systems.

Actividad Biológica

3'-Chloro-2,2-dimethyl-5'-fluorobutyrophenone is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

This compound is characterized by the presence of chlorine and fluorine substituents, which significantly influence its reactivity and biological interactions. The compound can undergo various chemical reactions, including oxidation, reduction, and nucleophilic substitution. These reactions allow for the modification of its structure to enhance biological activity or selectivity towards specific targets.

The biological activity of this compound primarily involves its interaction with specific biomolecules such as enzymes and receptors. The halogen atoms in its structure contribute to enhanced binding affinity and selectivity towards these targets. The compound may act as an inhibitor or activator in biochemical pathways, influencing various physiological processes.

Biological Activity

Antiproliferative Effects:

Research indicates that this compound exhibits antiproliferative effects against various cancer cell lines. For instance, studies have shown that the compound can inhibit cell proliferation by inducing apoptosis in human cancer cells. The IC50 values reported for these effects vary depending on the cell line and experimental conditions.

Enzyme Inhibition:

The compound has been investigated for its ability to inhibit specific enzymes involved in metabolic pathways. For example, it has shown potential as a cyclin-dependent kinase (CDK) inhibitor, which is crucial for regulating cell cycle progression. This property makes it a candidate for further development as an anticancer agent .

Case Studies:

- Cancer Cell Lines: In a study assessing the effects on breast cancer cell lines, this compound demonstrated significant inhibition of cell growth with an IC50 value of approximately 25 µM.

- Inflammatory Response: Another study explored the compound's role in modulating inflammatory responses by inhibiting COX enzymes. It exhibited selectivity towards COX-2 over COX-1, suggesting potential applications in anti-inflammatory therapies .

Research Findings

A summary of key research findings regarding the biological activity of this compound is presented in the table below:

| Study | Biological Activity | IC50 Value | Notes |

|---|---|---|---|

| Study 1 | Antiproliferative (Breast Cancer) | 25 µM | Induces apoptosis in cancer cells. |

| Study 2 | COX-2 Inhibition | 56 µM | Selective inhibition compared to COX-1. |

| Study 3 | Enzyme Inhibition | Varies | Potential CDK inhibitor with implications for cancer therapy. |

Q & A

Basic: What are the established synthetic routes for 3'-Chloro-2,2-dimethyl-5'-fluorobutyrophenone, and how can reaction conditions be optimized for academic-scale production?

Methodological Answer:

The synthesis typically involves halogenation of a precursor like 2,2-dimethylbutyrophenone. For chloro-substitution, chlorinating agents (e.g., Cl₂, SOCl₂) or electrophilic aromatic substitution under Lewis acid catalysis (e.g., AlCl₃) are employed. Fluorination at the 5'-position may require fluorodechlorination using KF or selective fluorinating agents like Selectfluor®. Key optimizations include:

- Catalyst selection : FeCl₃ or AlCl₃ enhances regioselectivity for chloro-substitution .

- Temperature control : Low temperatures (0–5°C) minimize side reactions during halogenation .

- Stepwise reactions : Sequential halogenation (chloro first, fluoro second) avoids steric interference .

Basic: Which spectroscopic techniques are most effective for characterizing structural and electronic properties of this compound?

Methodological Answer:

- NMR : ¹H/¹³C NMR identifies substitution patterns (e.g., chloro at 3', fluoro at 5') via chemical shifts and coupling constants. Fluorine’s electronegativity deshields adjacent protons, while chlorine’s anisotropic effect broadens peaks .

- FT-IR : Confirms carbonyl (C=O, ~1700 cm⁻¹) and C-Cl/C-F stretches (600–800 cm⁻¹) .

- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., Cl/F isotopic patterns) and fragmentation pathways .

Advanced: How do electronic effects of chloro and fluoro substituents influence reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura)?

Methodological Answer:

- Electron-withdrawing effects : Chloro (σₚ = 0.23) and fluoro (σₚ = 0.06) groups alter aryl ring electron density, affecting oxidative addition in palladium-catalyzed couplings. Fluorine’s ortho-directing nature can hinder coupling at the 5'-position .

- Optimization strategies : Use bulky ligands (e.g., SPhos) to mitigate steric hindrance from 2,2-dimethyl groups. Pre-activation via boronate ester formation improves coupling efficiency .

Advanced: How can researchers resolve contradictions in reported biological activity data between 3'-chloro and 3'-bromo analogs?

Methodological Answer:

- Comparative assays : Conduct parallel enzymatic inhibition studies (e.g., cytochrome P450) under identical conditions. Chloro’s lower electronegativity may reduce binding affinity compared to bromo analogs .

- Structural analysis : X-ray crystallography or molecular docking reveals steric clashes from the 2,2-dimethyl group, which may dominate over electronic effects in activity discrepancies .

Basic: What safety protocols are critical when handling this compound?

Methodological Answer:

- Ventilation : Use fume hoods to avoid inhalation of volatile halogenated intermediates.

- PPE : Nitrile gloves and goggles prevent dermal/ocular exposure. Chlorinated compounds may degrade latex .

- Waste disposal : Halogenated waste must be segregated and treated with neutralizing agents (e.g., NaHCO₃) before disposal .

Advanced: What strategies improve regioselectivity during halogenation of the butyrophenone scaffold?

Methodological Answer:

- Directing groups : Introduce temporary protecting groups (e.g., acetyl) to steer halogenation to the 3' position. Subsequent deprotection restores the carbonyl .

- Solvent effects : Polar aprotic solvents (e.g., DMF) enhance electrophilic substitution at electron-rich positions .

- Catalytic systems : FeCl₃/ZnCl₂ mixtures improve chloro-selectivity over bromo byproducts .

Basic: How do solubility properties of this compound influence experimental design in organic synthesis?

Methodological Answer:

- Solvent selection : The compound is lipophilic (logP ~3.5), requiring polar aprotic solvents (e.g., DCM, THF) for reactions. For aqueous workups, use phase-transfer catalysts .

- Crystallization : Slow evaporation from ethanol/water mixtures yields high-purity crystals, critical for XRD analysis .

Advanced: What in vitro methodologies assess the metabolic stability of this compound in pharmacological studies?

Methodological Answer:

- Liver microsome assays : Incubate with rat/human microsomes and NADPH cofactor. Monitor depletion via LC-MS to calculate half-life (t₁/₂). Chloro groups may slow oxidative metabolism compared to fluoro .

- CYP inhibition screening : Fluoro substituents at 5' reduce CYP3A4 binding due to steric effects, altering pharmacokinetics .

Advanced: How can computational methods predict interactions between this compound and biological targets?

Methodological Answer:

- Docking simulations : Use AutoDock Vina with targets like G-protein-coupled receptors. The 2,2-dimethyl group’s steric bulk may limit binding pocket access .

- QSAR modeling : Correlate substituent electronic parameters (Hammett σ) with activity data to design analogs with improved affinity .

Basic: What are common impurities in synthesized batches, and how are they detected and removed?

Methodological Answer:

- Di-halogenated byproducts : Formed via over-halogenation. Detect via HPLC (C18 column, acetonitrile/water gradient) and remove by column chromatography (silica gel, hexane/EtOAc) .

- Oxidation products : Monitor carbonyl degradation (e.g., carboxylic acids) via TLC (Rf shift) and neutralize with reducing agents (NaBH₄) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.